molecular formula C17H15N3O2S B4848244 N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4848244
M. Wt: 325.4 g/mol
InChI Key: YQYVXESLVYEQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as AMPTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thiazolo[3,2-a]pyrimidine derivatives, which have been found to exhibit a range of biological activities. In

Scientific Research Applications

N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been found to exhibit a range of biological activities, including anticancer, antifungal, and anti-inflammatory effects. It has also been shown to inhibit the activity of protein kinase CK2, which is involved in many cellular processes and has been implicated in various diseases, including cancer and neurodegenerative disorders. N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This enzyme plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may disrupt these processes and lead to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits anticancer effects by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal activity against various fungal species, including Candida albicans. In addition, N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These effects are likely due to the inhibition of CK2 activity, which plays a role in these processes.

Advantages and Limitations for Lab Experiments

N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its biological activities have been well established. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, its potential toxicity and side effects need to be carefully evaluated before use in in vivo studies.

Future Directions

There are several future directions for research on N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to investigate its mechanism of action and to evaluate its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use as a tool for studying the role of CK2 in various biological processes. By elucidating the mechanisms by which N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects, researchers may be able to gain a better understanding of the role of CK2 in health and disease.

properties

IUPAC Name

3-(4-methylphenyl)-5-oxo-N-prop-2-enyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-3-8-18-15(21)13-9-19-17-20(16(13)22)14(10-23-17)12-6-4-11(2)5-7-12/h3-7,9-10H,1,8H2,2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVXESLVYEQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-5-oxo-N-(prop-2-EN-1-YL)-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.